N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2,3-dimethylaniline
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Overview
Description
(E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-(2,3-DIMETHYLPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and a methanimine linkage to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-(2,3-DIMETHYLPHENYL)METHANIMINE typically involves multi-step organic reactions. One common route includes the following steps:
Furan Formation: Cyclization to form the furan ring.
Imine Formation: Condensation reaction between the furan derivative and the dimethylphenylamine to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-(2,3-DIMETHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-(2,3-DIMETHYLPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-(2,3-DIMETHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular pathways. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Nitrophenyl derivatives: Compounds with nitro groups attached to phenyl rings.
Furan derivatives: Compounds containing the furan ring structure.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]-N-(2,3-dimethylphenyl)methanimine |
InChI |
InChI=1S/C21H20N2O3/c1-13-6-5-7-19(16(13)4)22-12-17-8-9-21(26-17)18-10-15(3)20(23(24)25)11-14(18)2/h5-12H,1-4H3 |
InChI Key |
TUFRZUKJSWBTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=CC=C(O2)C3=C(C=C(C(=C3)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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